In-Depth Technical Guide: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
In-Depth Technical Guide: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS Number: 5466-43-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties, provides a plausible synthetic approach based on established chemical principles, and explores its potential applications as a scaffold for developing novel therapeutics.
Core Compound Properties
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic molecule featuring a pyrimidine ring fused with a cyclopentane ring. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes it a versatile intermediate for the synthesis of a wide range of derivatives.
| Property | Value | Source |
| CAS Number | 5466-43-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆Cl₂N₂ | [3] |
| Molecular Weight | 189.04 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 71-79 °C | [2] |
| InChI Key | GDHHAOFBLGZCMI-UHFFFAOYSA-N | [1][2] |
| SMILES | Clc1nc(Cl)c2CCCc2n1 | [2] |
Synthetic Protocol: A Generalized Approach
A likely precursor for this synthesis is 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (also known as the tautomeric cyclopentapyrimidine-2,4-dione). The synthesis can be conceptualized in the following two stages:
Stage 1: Synthesis of the Dihydroxy Precursor
A potential route to the dihydroxy precursor involves the condensation of a β-ketoester derivative of cyclopentanone with urea or a related reagent.
Stage 2: Chlorination of the Dihydroxy Precursor
The dihydroxy intermediate can then be chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine.
Illustrative Experimental Protocol (Hypothetical):
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1 equivalent).
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Addition of Reagents: Add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
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Addition of Base: Slowly add N,N-dimethylaniline (1-2 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours (typically 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.
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Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Reactivity and Potential as a Chemical Intermediate
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential or simultaneous introduction of various functional groups, making this compound a valuable scaffold in combinatorial chemistry and for the generation of libraries of diverse molecules for biological screening. The regioselectivity of these substitution reactions can often be controlled by the nature of the nucleophile and the reaction conditions.
Given the biological activity of other pyrimidine-based compounds, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a promising starting material for the synthesis of potential drug candidates, particularly in the areas of oncology and infectious diseases. For instance, derivatives of the related 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase, a key enzyme in both microbial and cancer cell proliferation.
Logical Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of derivatives from 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, highlighting its utility as a chemical intermediate.
Caption: Generalized workflow for the synthesis of disubstituted derivatives.
Potential Signaling Pathway Involvement
While direct evidence of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine's involvement in specific signaling pathways is not yet established, the known biological activities of its derivatives suggest potential interactions with pathways crucial for cell proliferation and survival. For example, as precursors to dihydrofolate reductase inhibitors, its derivatives could impact the folate metabolism pathway, which is essential for DNA synthesis.
The following diagram illustrates the logical relationship of how a derivative of this compound could potentially inhibit a key cellular pathway.
Caption: Potential mechanism of action for a derivative.
